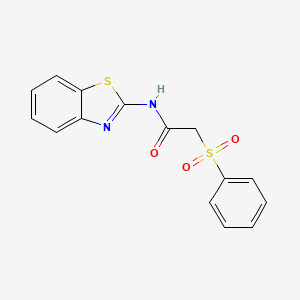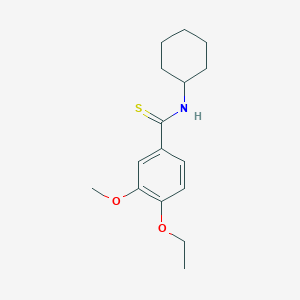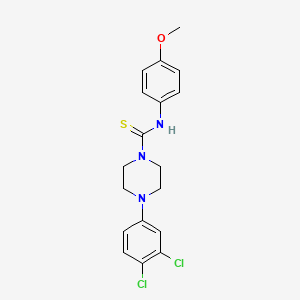![molecular formula C22H25ClN4S B3602178 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3602178.png)
4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Vue d'ensemble
Description
4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the benzyl, chlorophenyl, and piperidinyl groups. Common reagents used in these reactions include hydrazine, benzyl chloride, and piperidine. The reaction conditions usually involve heating under reflux and the use of solvents like ethanol or methanol.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Applications De Recherche Scientifique
4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Industry: The compound is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can bind to protein targets, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives such as:
1,2,4-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.
Fluconazole: A triazole antifungal agent used to treat fungal infections.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4S/c1-17-11-13-25(14-12-17)16-27-22(28)26(15-18-5-3-2-4-6-18)21(24-27)19-7-9-20(23)10-8-19/h2-10,17H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOWPLHVACEZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(2-phenylethyl)benzamide](/img/structure/B3602096.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B3602109.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B3602117.png)
![N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3602119.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B3602131.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3602138.png)
![5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3602139.png)
![ethyl 2-(4,4-dimethyl-8-morpholin-4-yl-13-oxo-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-14-yl)acetate](/img/structure/B3602142.png)
![N~1~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-methylglycinamide](/img/structure/B3602168.png)
![5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3602184.png)

![N-(4-fluorophenyl)-2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3602195.png)
